molecular formula C22H22ClN3O3 B178723 3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine CAS No. 105522-24-5

3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine

Cat. No.: B178723
CAS No.: 105522-24-5
M. Wt: 411.9 g/mol
InChI Key: BSKBPPOQPBFMAN-RLLQIKCJSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused bicyclic system: a cyclopenta[d][1,3]dioxol ring and an imidazo[4,5-c]pyridine core. Key structural elements include:

  • Chiral centers: The (3aS,4R,6aR) configuration indicates stereochemical complexity, critical for biological activity and synthetic challenges .
  • Substituents: A benzyloxymethyl group at position 6 of the cyclopenta-dioxol ring and a chlorine atom at position 4 of the imidazo-pyridine moiety.
  • Protective groups: The 2,2-dimethyl-dioxol moiety likely acts as a protective group for hydroxyl functionalities during synthesis .

Properties

IUPAC Name

3-[(3aR,6R,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-4-chloroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-22(2)28-19-15(12-27-11-14-6-4-3-5-7-14)10-17(20(19)29-22)26-13-25-16-8-9-24-21(23)18(16)26/h3-10,13,17,19-20H,11-12H2,1-2H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKBPPOQPBFMAN-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C2O1)COCC3=CC=CC=C3)N4C=NC5=C4C(=NC=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C=C([C@H]2O1)COCC3=CC=CC=C3)N4C=NC5=C4C(=NC=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine (CAS No. 105522-24-5) is a synthetic organic compound with potential pharmacological applications. Its complex structure suggests that it may exhibit diverse biological activities. This article reviews the available literature on its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H22ClN3O3C_{22}H_{22}ClN_{3}O_{3} with a molecular weight of 411.88 g/mol. The structural features include a chlorinated imidazo-pyridine core and a cyclopentadioxole moiety that may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds structurally similar to this imidazo-pyridine derivative often exhibit significant biological activities such as:

  • Antimicrobial Activity : Many imidazo-pyridine derivatives have shown promising results against various bacterial strains and fungi.
  • Antitumor Activity : Some studies suggest that modifications in the imidazo-pyridine scaffold can enhance anticancer properties by inhibiting specific signaling pathways.
  • CNS Activity : Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the imidazo ring may allow for interaction with enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as a modulator for various receptors including those involved in neurotransmission and immune response.
  • DNA Interaction : Some studies have indicated that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study focusing on the antimicrobial properties of imidazo-pyridine derivatives found that compounds with similar structural features exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to disruption of bacterial cell membranes and interference with metabolic pathways.

Antitumor Studies

Research published in Journal of Medicinal Chemistry indicated that derivatives of imidazo-pyridine showed cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and inhibition of PI3K/Akt signaling.

Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the potential of imidazo-pyridine derivatives in mitigating oxidative stress in neuronal cells. The study demonstrated that these compounds could reduce levels of reactive oxygen species (ROS), thereby protecting against neurodegeneration.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against S. aureus and E. coli
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveReduction in oxidative stress

Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Chlorine SubstitutionEnhances antimicrobial activity
Cyclopentadioxole MoietyContributes to neuroprotective effects
Imidazo RingKey for enzyme inhibition

Scientific Research Applications

Biological Activities

Recent studies have highlighted several potential biological applications of this compound:

Anticancer Activity

Research indicates that derivatives of imidazo-pyridine compounds exhibit significant anticancer properties. The structure of this compound suggests it could act as an inhibitor for certain cancer cell lines by interfering with cellular signaling pathways associated with proliferation and survival.

Anti-inflammatory Properties

In silico docking studies have suggested that this compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Compounds with similar structures have been shown to possess antimicrobial properties against various pathogens. The presence of the imidazo-pyridine core is often linked to enhanced antibacterial and antifungal activities.

Case Studies and Research Findings

A review of relevant literature reveals several studies focusing on the applications of similar compounds:

StudyFindings
Molecular Docking Study Suggested that the compound could be optimized for better inhibition of 5-lipoxygenase (5-LOX) as a potential anti-inflammatory agent .
Synthesis and Evaluation Reported successful synthesis methods leading to compounds with promising anticancer activities against various cell lines .
Biological Evaluation Highlighted the dual inhibition of cyclooxygenase (COX) and LOX by structurally related compounds, indicating potential for use in pain management and inflammation .

Comparison with Similar Compounds

Structural Analogues in Imidazo-Pyridine Derivatives

The compound shares its imidazo[4,5-c]pyridine core with several derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Synthetic Yield Key Properties
Target Compound Imidazo[4,5-c]pyridine 4-Cl, 6-(benzyloxymethyl), cyclopenta-dioxol Not reported High stereochemical complexity
Diethyl 3-benzyl-7-(4-bromophenyl)-imidazo[1,2-a]pyridine (2c) Imidazo[1,2-a]pyridine 7-(4-bromophenyl), 8-cyano, 2-oxo 61% Yellow solid, m.p. 223–225°C, HRMS-validated
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine (1l) Imidazo[1,2-a]pyridine 7-(4-nitrophenyl), 3-phenethyl, 2-oxo 51% Yellow solid, m.p. 243–245°C, IR-confirmed

Key Differences :

  • Substituent effects : The chlorine atom in the target compound may enhance electrophilicity compared to nitro or bromo groups in analogs, impacting reactivity in cross-coupling reactions .
Functional Group Analysis
  • Similar benzyl-protected intermediates are common in nucleoside chemistry .
  • Chloro substituent: Unlike the cyano or nitro groups in analogs, the chloro group offers a balance between steric bulk and electronic effects, favoring selective substitution reactions .
Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogs provide benchmarks:

  • NMR : Imidazo-pyridine derivatives show characteristic 1H NMR shifts at δ 7.5–8.5 ppm for aromatic protons, with cyclopenta-dioxol methyl groups resonating near δ 1.2–1.5 ppm .
  • HRMS : Precision mass spectrometry (e.g., ESI-HRMS) is critical for validating molecular formulas in such complex systems .

Preparation Methods

Epoxidation and Palladium-Catalyzed Diacetate Formation

Cyclopentadiene undergoes epoxidation to form vinyl epoxide 16 , which reacts with acetic anhydride in the presence of tetrakis(triphenylphosphine)palladium(0) to yield cis-1,4-diacetate 18 (Scheme 3 in). Critical parameters include:

ParameterValue
CatalystPd(PPh₃)₄
SolventTetrahydrofuran (THF)
Temperature25°C
Yield85%

The reaction proceeds via π-allylpalladium intermediate 17 , ensuring cis-stereochemistry through trans-acetoxy anion attack.

Enzymatic Hydrolysis for Monoacetate Resolution

Diacetate 18 is subjected to enzymatic hydrolysis using Pseudomonas cepacia lipase (PCL) or porcine liver esterase (PLE) to produce enantiomerically pure monoacetates 15 (R-configuration) or 19 (S-configuration), respectively (Scheme 4 in):

EnzymeProductYield
PCL15 (R)78%
PLE19 (S)82%

Optimal conditions use phosphate buffer (pH 7.0) at 37°C, with 10% v/v acetonitrile to enhance substrate solubility.

Synthesis of 4-Chloro-3H-imidazo[4,5-c]pyridine

Chlorination of Imidazo[4,5-c]pyridine

6-Chloro-3-deazapurine (14) is synthesized via chlorination of imidazo[4,5-c]pyridine using phosphorus oxychloride (POCl₃) under reflux (Scheme 5 in):

ReagentPOCl₃ (excess)
SolventToluene
Temperature110°C (reflux)
Time6 hours
Yield91%

Exclusion of moisture is critical to prevent hydrolysis. The product is purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).

Coupling of Cyclopentane and Heterocyclic Moieties

Mitsunobu Reaction for Ether Linkage

Monoacetate 15 reacts with 4-chloro-1H-imidazo[4,5-c]pyridine (14) under Mitsunobu conditions to form the benzyloxymethyl ether linkage (Scheme 6 in):

ReagentDIAD, PPh₃
SolventDry THF
Temperature0°C → 25°C (gradual)
Time12 hours
Yield68%

The reaction preserves the stereochemical integrity of 15 , with inversion at the oxygen-bearing carbon.

Cycloketalization and Final Deprotection

The coupled product undergoes cycloketalization with 2,2-dimethoxypropane in dichloromethane (DCM), catalyzed by p-toluenesulfonic acid (p-TsOH):

Catalystp-TsOH (0.1 eq)
SolventDCM
Temperature25°C
Time2 hours
Yield76%

Final deprotection of the benzyl group via hydrogenolysis (H₂, Pd/C) yields the target compound.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 30% ethyl acetate in hexane). Key analytical data:

ParameterValue
Rf0.45 (3:1 hexane/EtOAc)
Purity (HPLC)>99%

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.89 (d, J = 6.8 Hz, 1H, H-4), 3.72 (dd, J = 9.2 Hz, 1H, H-6a), 1.48 (s, 3H, CH₃), 1.42 (s, 3H, CH₃).

  • HRMS (ESI+): m/z calc. for C₂₄H₂₅ClN₃O₃ [M+H]⁺: 454.1534; found: 454.1538 .

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